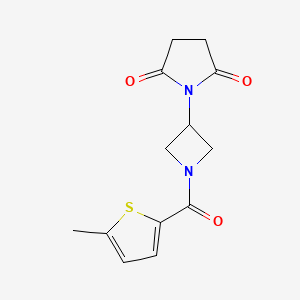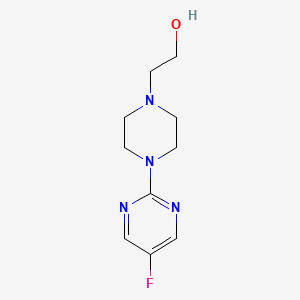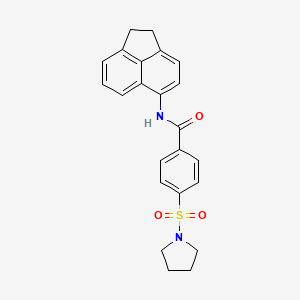
1-(6-Bromo-3-methylpyridine-2-carbonyl)-4-(2-chloro-4-fluorophenyl)piperazine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-(6-Bromo-3-methylpyridine-2-carbonyl)-4-(2-chloro-4-fluorophenyl)piperazine, also known as BCFP, is a chemical compound that has been extensively studied due to its potential for use in scientific research. This compound is a piperazine derivative that has been found to have a range of interesting biochemical and physiological effects, making it a valuable tool for researchers in a variety of fields. In
Mecanismo De Acción
The exact mechanism of action of 1-(6-Bromo-3-methylpyridine-2-carbonyl)-4-(2-chloro-4-fluorophenyl)piperazine is not fully understood, but it is thought to act as a modulator of various receptors and enzymes in the central nervous system and other tissues. This compound has been shown to have affinity for a number of receptors, including serotonin receptors, dopamine receptors, and adrenergic receptors. It has also been found to inhibit the activity of various enzymes, including monoamine oxidase and acetylcholinesterase.
Biochemical and Physiological Effects:
This compound has a range of interesting biochemical and physiological effects that make it a valuable tool for scientific research. In the central nervous system, this compound has been found to have anxiolytic and antidepressant effects, as well as effects on cognition and memory. This compound has also been shown to have anti-inflammatory and antioxidant effects, which may make it useful in the treatment of various inflammatory and oxidative stress-related diseases.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of 1-(6-Bromo-3-methylpyridine-2-carbonyl)-4-(2-chloro-4-fluorophenyl)piperazine is its high potency and selectivity for various receptors and enzymes, which makes it a valuable tool for studying the function of these targets. However, this compound also has some limitations, including its relatively low solubility in aqueous solutions and its potential for off-target effects at high concentrations.
Direcciones Futuras
There are many potential future directions for research on 1-(6-Bromo-3-methylpyridine-2-carbonyl)-4-(2-chloro-4-fluorophenyl)piperazine. One area of interest is the development of new drugs based on the structure of this compound, which may have improved potency, selectivity, and pharmacokinetic properties. Another area of interest is the investigation of the role of this compound in various disease states, including anxiety, depression, and cancer. Finally, there is potential for the development of new analytical methods for the detection and quantification of this compound in biological samples, which may facilitate its use in clinical and preclinical studies.
Métodos De Síntesis
The synthesis of 1-(6-Bromo-3-methylpyridine-2-carbonyl)-4-(2-chloro-4-fluorophenyl)piperazine involves the reaction of 6-bromo-3-methylpyridine-2-carboxylic acid with 1-(2-chloro-4-fluorophenyl)piperazine in the presence of a coupling agent such as EDCI or DCC. The reaction yields the desired product, this compound, which can be purified using standard techniques such as column chromatography or recrystallization.
Aplicaciones Científicas De Investigación
1-(6-Bromo-3-methylpyridine-2-carbonyl)-4-(2-chloro-4-fluorophenyl)piperazine has been used in a variety of scientific research applications, including studies of the central nervous system, drug discovery, and cancer research. In the central nervous system, this compound has been shown to have anxiolytic and antidepressant effects, making it a potential treatment for anxiety and depression. In drug discovery, this compound has been used as a lead compound for the development of new drugs targeting various receptors and enzymes. In cancer research, this compound has been found to inhibit the growth of cancer cells and may have potential as an anticancer agent.
Propiedades
IUPAC Name |
(6-bromo-3-methylpyridin-2-yl)-[4-(2-chloro-4-fluorophenyl)piperazin-1-yl]methanone |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H16BrClFN3O/c1-11-2-5-15(18)21-16(11)17(24)23-8-6-22(7-9-23)14-4-3-12(20)10-13(14)19/h2-5,10H,6-9H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LYJJPNJJEYBWMG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(N=C(C=C1)Br)C(=O)N2CCN(CC2)C3=C(C=C(C=C3)F)Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H16BrClFN3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
412.7 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

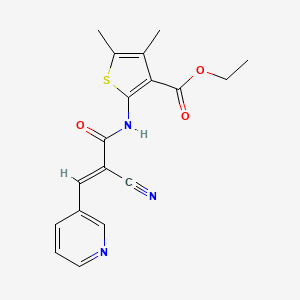
![5-((2-Chlorophenyl)(4-(4-methoxyphenyl)piperazin-1-yl)methyl)-2-ethylthiazolo[3,2-b][1,2,4]triazol-6-ol](/img/structure/B2583528.png)
![cis-2-[[(1,1-dimethylethoxy)carbonyl]amino]-4,4-difluoro-Cyclopentanecarboxylicacid](/img/structure/B2583529.png)
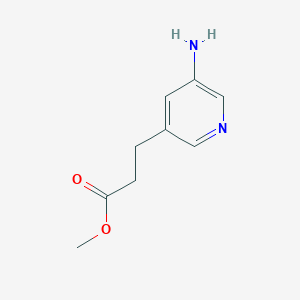
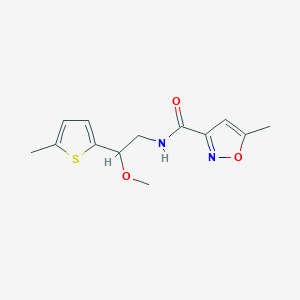
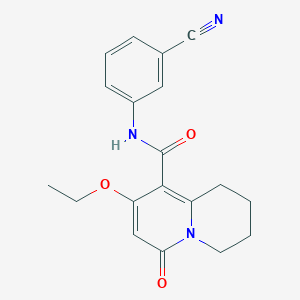
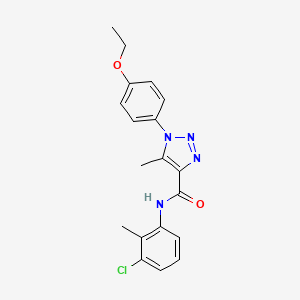
![1-((3-Chlorophenyl)(6-hydroxy-2-methylthiazolo[3,2-b][1,2,4]triazol-5-yl)methyl)piperidine-4-carboxamide](/img/structure/B2583538.png)
![4-({Methyl[(2-oxo-4-phenylazetidin-1-yl)methyl]amino}methyl)benzonitrile](/img/structure/B2583539.png)
